4,7-dichloro-3-(trifluoromethyl)quinoline
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Overview
Description
4,7-Dichloro-3-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. This compound belongs to the quinoline family, which is characterized by a heterocyclic aromatic structure. The presence of chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-3-(trifluoromethyl)quinoline typically involves the reaction of 2-cyano-1,2-dichlorobenzene with trifluoroformate under the catalysis of aluminum chloride. This reaction proceeds through the Amadori rearrangement, resulting in the formation of the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound often employs the Gould–Jacobs reaction, which involves the condensation of 3-chloroaniline with diethyl oxalate, followed by cyclization and chlorination steps .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the substitution of chlorine with other functional groups.
Cross-Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines and alkoxides, typically under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
4,7-Dichloro-3-(trifluoromethyl)quinoline has diverse applications in scientific research:
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is a precursor in the synthesis of antimalarial drugs and other therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-dichloro-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological activity . The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
- 4,7-Dichloroquinoline
- 4-Chloro-7-(trifluoromethyl)quinoline
- 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
- 4,8-Dichloro-2-(trifluoromethyl)quinoline
Comparison: 4,7-Dichloro-3-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers enhanced stability and selectivity in various chemical reactions and biological applications .
Properties
Molecular Formula |
C10H4Cl2F3N |
---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
4,7-dichloro-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-8(3-5)16-4-7(9(6)12)10(13,14)15/h1-4H |
InChI Key |
WEZKVVWNCGYLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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